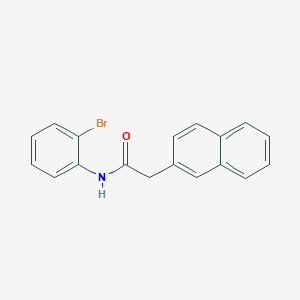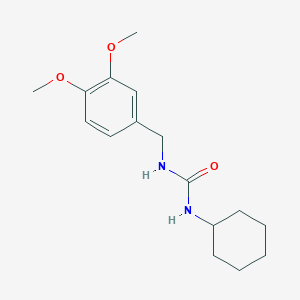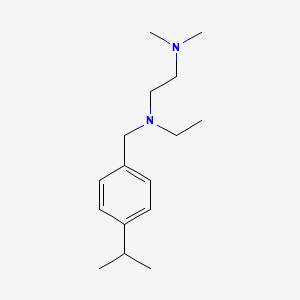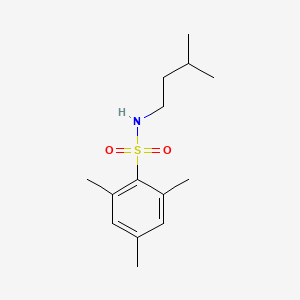
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a thiourea derivative and belongs to the class of organosulfur compounds. CMPTU has been extensively studied for its potential therapeutic applications due to its ability to regulate various biological processes.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to regulate the expression of various cytokines and chemokines involved in inflammation. Additionally, N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been shown to regulate glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of using N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways. This makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of using N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is its potential toxicity and side effects, which may limit its therapeutic applications.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea. One area of research is the development of more selective and potent analogs of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea for therapeutic applications. Another area of research is the study of the role of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea in regulating various biological processes such as inflammation and angiogenesis. Additionally, the potential use of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea as a diagnostic tool for various diseases is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is a unique chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively inhibit the activity of specific enzymes and signaling pathways makes it a valuable tool for studying various biological processes. Further research on N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea involves the reaction between 2-chloroaniline and 2-methylphenyl isothiocyanate. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学研究应用
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has also been studied for its role in regulating various biological processes such as cell proliferation, apoptosis, and angiogenesis.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-6-2-4-8-12(10)16-14(18)17-13-9-5-3-7-11(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFYYROBINONMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)

![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)


![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
